molecular formula C22H17BrClN5OS B4619317 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide

Cat. No. B4619317
M. Wt: 514.8 g/mol
InChI Key: GVXVJJORTGUTEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions starting from strategic precursor molecules. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-[(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized by reacting pyrazole with substitutions at positions 1 and 3 with various substituted acetamides (Sunder & Maleraju, 2013). This process involves careful selection of starting materials and catalysts to ensure the successful formation of the target compound.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is typically confirmed using techniques such as NMR, IR, and Mass spectrometry. For example, the chemical structures of certain acetamide derivatives were confirmed through 1H NMR, IR, and Mass spectra, providing detailed insights into the molecular arrangement and the nature of chemical bonds present (Sunder & Maleraju, 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, depending on the functional groups attached to the core structure. The reactivity patterns of similar compounds, like 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide, have been explored, demonstrating their potential in synthesizing a wide range of heterocyclic derivatives through reactions with different electrophilic and nucleophilic reagents (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure, for example, can be determined through X-ray crystallography, providing essential insights into the compound's stability and reactivity (Subasri et al., 2016).

Scientific Research Applications

Novel Antitumor Applications

  • Compounds synthesized from derivatives similar to N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide have shown significant antitumor activities. For instance, novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety have been evaluated for their antitumor activity, with some compounds being more effective than the reference drug doxorubicin (Alqasoumi et al., 2009).

Heterocyclic Synthesis

  • The compound has been involved in the synthesis of heterocyclic compounds through reactions with activated nitriles, leading to the creation of polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene (Elian et al., 2014).

Cascade Reactions for Versatile Synthesis

  • Thioureido-acetamides, which are related to the structure , have been used as starting materials for various heterocyclic syntheses in one-pot cascade reactions. These reactions are noted for their excellent atom economy and have led to the synthesis of important heterocycles (Schmeyers & Kaupp, 2002).

Insecticidal Assessment

  • Innovative heterocycles incorporating a thiadiazole moiety, synthesized from compounds analogous to N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide, have been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds represent a new approach to pest control (Fadda et al., 2017).

Anti-Inflammatory Activity

  • A series of derivatives from a similar compound were synthesized and evaluated for their anti-inflammatory activity, with several showing significant effects. This research highlights the potential of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN5OS/c23-17-8-6-16(7-9-17)19-10-11-25-22(26-19)31-14-20(30)27-21-18(24)13-29(28-21)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXVJJORTGUTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 5
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide

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